Fmoc-5-chloro-D-tryptophan
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Overview
Description
Fmoc-5-chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the 5-position of the indole ring. This modification enhances the compound’s utility in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-chloro-D-tryptophan typically involves the protection of the amino group of 5-chloro-D-tryptophan with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-chloro-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fmoc-5-chloro-D-tryptophan is widely used in peptide synthesis as a building block for creating modified peptides with enhanced properties. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a probe for investigating the role of tryptophan residues in proteins .
Medicine
Its unique properties make it a valuable tool for creating peptides with improved stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties, such as enhanced hydrophobicity .
Mechanism of Action
The mechanism of action of Fmoc-5-chloro-D-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and further functionalization. The chlorine atom at the 5-position can participate in various chemical reactions, affecting the overall reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Fmoc-tryptophan: Lacks the chlorine atom at the 5-position, making it less reactive in certain chemical reactions.
Fmoc-5-fluoro-D-tryptophan: Contains a fluorine atom instead of chlorine, resulting in different reactivity and properties.
Fmoc-5-bromo-D-tryptophan: Contains a bromine atom, which can participate in different substitution reactions compared to chlorine.
Uniqueness
This makes it a versatile building block in peptide synthesis and other applications .
Biological Activity
Fmoc-5-chloro-D-tryptophan is a modified amino acid that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the presence of a chlorine atom at the 5-position of the tryptophan moiety, imparts distinctive chemical properties that can influence biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
The synthesis of this compound typically involves the protection of the amino group of 5-chloro-D-tryptophan with an Fmoc group using reagents like Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction is commonly conducted in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Table 1: Comparison of Synthesis Methods
Method | Description |
---|---|
Direct Chlorination | Halogenation of tryptophan using thionyl chloride or phosphorus pentachloride. |
Enzymatic Halogenation | Utilizes tryptophan halogenases for selective chlorination, offering high selectivity. |
Solid-Phase Peptide Synthesis | Automated techniques for large-scale production, ensuring high yield and purity. |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine substitution enhances binding affinity to certain proteins, which can modulate enzyme activities and influence metabolic pathways.
One notable mechanism involves the inhibition of tryptophan hydroxylase, an enzyme critical for serotonin biosynthesis. By affecting serotonin levels, this compound may have implications for mood regulation and neurological functions.
1. Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis. Its incorporation into peptides allows for the introduction of specific structural features that enhance stability and bioavailability. The Fmoc protection facilitates compatibility with solid-phase peptide synthesis techniques .
2. Antimicrobial Activity
Research indicates that derivatives of tryptophan, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain analogues demonstrate activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus mirabilis. However, specific derivatives containing chlorine at the 5-position may show reduced activity compared to other modifications .
3. Cancer Research
This compound has been investigated for its potential anticancer properties. Its ability to influence protein interactions can affect cellular signaling pathways related to cancer progression. Preliminary studies suggest that it may play a role in modulating tumor cell behavior .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating various argyrin analogues containing tryptophan derivatives, it was found that while some analogues showed significant antimicrobial activity (MIC 50 = 19.8 ± 1.6 μM), those incorporating 5-chloro substitutions were largely inactive against tested bacterial strains .
Case Study 2: Role in Protein Engineering
Research utilizing this compound as a probe in protein-ligand interaction studies has demonstrated its utility in understanding enzyme mechanisms and substrate specificity. The unique properties conferred by the chlorine atom allow researchers to dissect complex biochemical pathways more effectively .
Properties
IUPAC Name |
(2R)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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